molecular formula C18H15BN4 B13955583 1,4,5-Triphenyltetrazaborole CAS No. 20534-06-9

1,4,5-Triphenyltetrazaborole

Cat. No.: B13955583
CAS No.: 20534-06-9
M. Wt: 298.2 g/mol
InChI Key: BWMJWNKSMPSXTM-UHFFFAOYSA-N
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Description

1,4,5-Triphenyltetrazaborole is a specialized heterocyclic compound that serves as a valuable building block in organic synthesis and materials science research. Researchers utilize this compound primarily for [ describe the main application, e.g., its role in the development of novel organic electronic materials or as a precursor for catalytic systems ]. Its research value lies in [ explain the specific research value, e.g., its unique electronic properties or its ability to form stable complexes ]. The compound functions through [ describe the mechanism of action, e.g., a detailed explanation of its reactivity or how it interacts with other molecules in a system ]. Handling should be conducted in accordance with all applicable laboratory safety standards. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

20534-06-9

Molecular Formula

C18H15BN4

Molecular Weight

298.2 g/mol

IUPAC Name

1,4,5-triphenyltetrazaborole

InChI

InChI=1S/C18H15BN4/c1-4-10-16(11-5-1)19-22(17-12-6-2-7-13-17)20-21-23(19)18-14-8-3-9-15-18/h1-15H

InChI Key

BWMJWNKSMPSXTM-UHFFFAOYSA-N

Canonical SMILES

B1(N(N=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1,4,5 Triphenyltetrazaborole

Precursor Synthesis and Derivatization Strategies

The assembly of the tetrazaborole ring requires precisely functionalized boron and nitrogen-containing precursors. The selection and purity of these starting materials are critical for achieving a successful and high-yield synthesis.

The primary source of the boron atom and one of the phenyl groups is typically a phenylboron dihalide, with phenylboron dichloride being a common and reactive choice. Historically, these precursors have been prepared through methods involving the reaction of boron trihalides with organometallic phenylating agents. For instance, the reaction of boron trichloride (B1173362) (BCl₃) with organometallic compounds like mercury diphenyl or zinc diphenyl has been a documented route.

More contemporary and convenient methods often involve the reaction of boron trichloride with benzene (B151609) in the presence of a catalyst or via the halogenation of boronic acids. These precursors are generally reactive and sensitive to moisture, requiring handling under inert atmosphere conditions.

To construct the N-N-N-N backbone of the tetrazaborole ring and incorporate the remaining two phenyl groups, substituted hydrazine (B178648) derivatives are essential. The specific substitution pattern of 1,4,5-Triphenyltetrazaborole necessitates a hydrazine precursor bearing two phenyl groups, such as 1,2-diphenylhydrazine (B7769752).

The synthesis of 1,2-diphenylhydrazine can be achieved through the stepwise reduction of nitrobenzene. This process typically uses reducing agents like zinc or iron powder in an alkaline solution (e.g., caustic soda). cdc.gov The reaction proceeds through intermediate stages of azoxybenzene (B3421426) and azobenzene (B91143) before yielding the final 1,2-diphenylhydrazine. cdc.gov Alternative modern methods may utilize different reducing systems or catalysts to improve yield and selectivity. chemicalbook.comgoogle.com Given its former primary use in the production of benzidine, several synthetic routes have been established. chemicalbook.com

Cyclization and Ring-Closure Reactions for Tetrazaborole Formation

The formation of the tetrazaborole ring is the core of the synthesis. Recent advancements in boron-nitrogen chemistry have provided novel pathways to such complex heterocycles. While a direct condensation of phenylboron dichloride with a specific tri-phenylated nitrogen backbone is conceivable, modern approaches have utilized different building blocks to construct the ring.

Research into the synthesis of complex boron-nitrogen heterocycles has shown that tetrazaborole systems can be formed through reactions involving di-boron compounds and azide (B81097) sources. acs.orgnih.gov Specifically, the reaction of 1,2-diaryl-1,2-dihalodiboranes(4) with an azide transfer reagent like trimethylsilyl (B98337) azide has been shown to yield "boryl-tetrazaboroles". acs.orgnih.gov This suggests a plausible and modern route to 1,4,5-Triphenyltetrazaborole, likely involving the reaction of a 1,2-diphenyl-1,2-dihalodiborane(4) with phenyl azide, which would provide all the necessary atoms and phenyl substituents for the target structure.

The cyclization reactions to form boron-nitrogen heterocycles are highly sensitive and require carefully controlled conditions.

Atmosphere: Due to the reactivity of the boron precursors and potential radical intermediates, all manipulations must be performed under a dry, inert atmosphere, such as argon or nitrogen, using Schlenk line or glovebox techniques. jove.comossila.com

Solvents: Anhydrous, degassed, non-protic solvents are mandatory. Suitable solvents include ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, or aromatic hydrocarbons such as toluene (B28343) or benzene. jove.com The choice of solvent can influence the solubility of intermediates and the reaction rate.

Temperature: Reaction temperatures can vary significantly. Initial mixing of reagents is often performed at low temperatures (e.g., -78 °C) to control exothermic reactions, followed by warming to room temperature or gentle heating to drive the cyclization to completion. acs.org

The documented syntheses of complex tetrazaboroles are typically stoichiometric, relying on the inherent reactivity of the precursors rather than catalytic turnover. acs.orgnih.gov While catalysis is a cornerstone of modern organic synthesis, including the formation of other heterocyclic systems, specific catalytic methods for the direct assembly of the 1,4,5-triphenyltetrazaborole ring are not yet widely reported in the literature. The development of a catalytic [2+2+1] or other cycloaddition strategy for this specific ring system remains a future challenge for synthetic chemists.

Purification and Isolation Techniques for High-Purity 1,4,5-Triphenyltetrazaborole

The isolation of the final product requires techniques that maintain an inert environment to prevent decomposition.

Initial Workup: After the reaction is complete, solid by-products (e.g., salts like lithium chloride or triethylammonium (B8662869) hydrochloride, depending on the specific reaction) are typically removed by filtration. This is performed under inert atmosphere using a cannula fitted with a filter or a Schlenk filter apparatus. chemistryviews.orgschlenklinesurvivalguide.com

Solvent Removal: The solvent is removed from the filtrate under reduced pressure, a process that must be done carefully to avoid bumping, using a cold trap to capture the volatile solvent. chemistryviews.org

Recrystallization: The crude solid product is then purified, most commonly by recrystallization. This involves dissolving the compound in a minimal amount of a suitable hot, anhydrous solvent and allowing it to cool slowly to form crystals. The choice of solvent is critical; a single solvent or a binary solvent system (e.g., toluene/hexane) may be employed to achieve good crystal formation. The entire process must be conducted under an inert atmosphere. chemistryviews.org

Washing and Drying: The purified crystals are isolated by filtration, washed with a small amount of cold, non-dissolving solvent to remove any residual impurities, and then dried under high vacuum to remove all traces of solvent.

The purity of the final 1,4,5-Triphenyltetrazaborole is typically assessed using techniques like NMR spectroscopy and elemental analysis, with samples prepared under inert conditions. chemistryviews.org

Chromatographic Separation Methodologies

Following the synthesis of 1,4,5-Triphenyltetrazaborole, isolation and purification are critical steps to obtain a sample of high purity for subsequent analysis. Chromatographic techniques are indispensable for separating the desired product from unreacted starting materials, byproducts, and any isomeric compounds that may have formed, such as those resulting from substituent randomization. rsc.org

Given the aromatic nature of the triphenyl-substituted compound, column chromatography using a silica (B1680970) gel stationary phase is a standard and effective method for purification. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of non-polar to moderately polar solvents, such as a hexane-ethyl acetate (B1210297) or a toluene-based system, would likely be employed to elute the components based on their polarity.

The general procedure for purifying N-substituted maleimides, which are also heterocyclic compounds, involves their application to a silica gel column followed by elution. google.com A similar principle would apply here, where the crude reaction mixture, dissolved in a minimal amount of a suitable solvent, is loaded onto the column. Fractions are then collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 1: Illustrative Chromatographic System for Aryl-Substituted Heterocycles

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane (B92381)/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)
Detection UV light (254 nm)
Analysis Thin-Layer Chromatography (TLC) on silica plates

This table represents a typical system for related compounds and serves as a general guideline.

Crystallization Techniques for Structural Analysis

Obtaining single crystals of high quality is a prerequisite for the definitive structural elucidation of 1,4,5-Triphenyltetrazaborole by X-ray crystallography. The process of crystallization involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or changing the solvent composition to induce precipitation of the crystalline solid.

For phenyl-substituted compounds, recrystallization from a solvent mixture is often effective. This could involve dissolving the compound in a good solvent (e.g., dichloromethane (B109758) or chloroform) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity is observed. Allowing this solution to stand undisturbed can promote the growth of single crystals. The choice of solvent is critical and often determined empirically. For similar complex organic molecules, solvents like carbon tetrachloride have been used for recrystallization to yield monocrystalline material suitable for XRD. mdpi.com

The stability of the compound is also a key consideration. For some complex heterocyclic molecules, purification and crystallization are performed under an inert atmosphere to prevent degradation. mdpi.com

Table 2: General Crystallization Approaches for Organic Compounds

TechniqueDescriptionCommon Solvents
Slow Evaporation The purified compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly over days or weeks.Dichloromethane, Toluene, Acetone
Vapor Diffusion A solution of the compound is placed in a small open vial inside a larger sealed chamber containing a poor solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing solubility and inducing crystallization.Inner Vial: Chloroform; Outer Chamber: Hexane
Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.Ethanol, Methanol, Acetonitrile (B52724)

This table outlines common laboratory techniques applicable to the crystallization of organic compounds like 1,4,5-Triphenyltetrazaborole.

Advanced Spectroscopic Characterization Methodologies and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 1,4,5-Triphenyltetrazaborole in solution. By probing the magnetic properties of various nuclei (¹H, ¹³C, ¹¹B, and ¹⁵N), a detailed molecular framework can be established.

¹H, ¹³C, ¹¹B, and ¹⁵N NMR Spectral Analysis for Connectivity and Stereochemistry

Multi-nuclear 1D NMR experiments provide the fundamental data for structural assignment. Each nucleus offers a unique perspective on the molecular environment.

¹H NMR: The ¹H NMR spectrum is expected to be dominated by signals from the three distinct phenyl groups. These protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The complex splitting patterns (multiplets) in this region would arise from spin-spin coupling between ortho, meta, and para protons on each ring. Integration of this region should correspond to a total of 15 protons, confirming the presence of the three monosubstituted phenyl rings.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. It would show distinct signals for the carbons of the phenyl rings and the C5 carbon of the tetrazaborole core. The aromatic carbons typically resonate in the 125-150 ppm range. Due to the different electronic environments, the ipso-carbons (the carbons directly attached to the heterocyclic ring) would have unique chemical shifts. The C5 carbon, being part of the heterocyclic ring and bonded to a boron and a phenyl group, would exhibit a characteristic chemical shift crucial for confirming the ring structure.

¹¹B NMR: As boron is a key component of the heterocyclic core, ¹¹B NMR is a critical diagnostic tool. sdsu.edu The boron atom in 1,4,5-Triphenyltetrazaborole is tetracoordinate, bonded to two nitrogen atoms, one carbon atom, and one phenyl group. This environment would give rise to a relatively sharp signal in a chemical shift range characteristic of tetracoordinate organoboron compounds, providing unambiguous evidence of the successful incorporation of boron into the ring system. sdsu.edu

¹⁵N NMR: With four nitrogen atoms in the core ring, ¹⁵N NMR spectroscopy, though less common due to lower sensitivity, offers profound structural insight. Three distinct nitrogen environments are present: the N1 nitrogen bonded to a phenyl group and the boron, the N4 nitrogen bonded to a phenyl group, and the N2/N3 nitrogens bonded to each other. Each of these environments would produce a separate signal in the ¹⁵N NMR spectrum, allowing for the definitive confirmation of the tetrazaborole ring's unique N-N-B-N-C arrangement.

Table 1: Predicted 1D NMR Spectral Characteristics for 1,4,5-Triphenyltetrazaborole

Nucleus Predicted Chemical Shift Region Structural Information Provided
¹H ~7.0 - 8.5 ppm Confirms presence of 15 aromatic protons on three phenyl groups.
¹³C ~125 - 150 ppm Details the carbon skeleton, including inequivalent phenyl carbons and the unique C5 ring carbon.
¹¹B Characteristic tetracoordinate range Confirms the chemical environment and incorporation of the boron atom into the ring. sdsu.edu
¹⁵N Broad range Differentiates the three unique nitrogen environments within the tetrazaborole core.

2D NMR Techniques (COSY, HSQC, HMBC) in Complex Structure Determination

While 1D NMR provides a list of chemical shifts, 2D NMR techniques are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in assigning the complex, overlapping multiplets in the aromatic region of the proton spectrum. It reveals correlations between protons that are coupled to each other (typically over two or three bonds), allowing for the mapping of the ortho-meta-para relationships within each of the three phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would be used to unambiguously link every proton signal from the phenyl rings to its corresponding carbon atom's signal in the ¹³C spectrum.

Dynamic NMR Studies for Conformational Analysis and Ligand Exchange Processes

Dynamic NMR (DNMR) studies, typically involving variable-temperature (VT) experiments, can provide insights into conformational processes such as hindered rotation. researchgate.netnih.gov

In 1,4,5-Triphenyltetrazaborole, the rotation of the three phenyl groups around their single bonds to the tetrazaborole ring can be sterically hindered. At room temperature, this rotation may be fast on the NMR timescale, resulting in time-averaged signals. However, upon cooling, the rate of rotation can slow significantly. If the rotational barrier is high enough, this restricted motion can cause magnetically equivalent protons (e.g., the two ortho protons on a phenyl ring) to become inequivalent, leading to signal broadening and eventual splitting into two distinct signals at very low temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the molecule's conformational flexibility and the steric interactions between the substituents. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It serves as a molecular fingerprint, providing rapid confirmation of functional groups and insights into the bonding and symmetry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of bonds with a changing dipole moment. The IR spectrum of 1,4,5-Triphenyltetrazaborole would be expected to show several characteristic absorption bands that confirm its structure.

Table 2: Expected Infrared (IR) Absorption Bands for 1,4,5-Triphenyltetrazaborole

Wavenumber (cm⁻¹) Vibrational Mode Significance
3100 - 3000 Aromatic C-H Stretch Confirms the presence of phenyl groups.
1600 - 1450 Aromatic C=C Stretch The pattern of these sharp bands is characteristic of the phenyl ring "fingerprint".
1400 - 1200 B-N, B-C, N-N Stretches Key absorptions confirming the integrity of the tetrazaborole heterocyclic ring.
770 - 690 Aromatic C-H Out-of-Plane Bend Strong bands indicative of monosubstituted benzene (B151609) rings.

The presence of sharp peaks above 3000 cm⁻¹ is indicative of aromatic C-H stretching. researchgate.net The region between 1600 and 1450 cm⁻¹ would contain a series of sharp absorptions due to the C=C bond stretching within the aromatic rings. Most importantly, the fingerprint region (below 1500 cm⁻¹) would contain vibrations characteristic of the novel tetrazaborole ring itself, including B-N, B-C, and N-N stretching modes, which are essential for confirming the formation of the heterocyclic core.

Raman Spectroscopy for Symmetrical Vibrations and Aromaticity Studies

Raman spectroscopy is a complementary technique that detects vibrations involving a change in polarizability. It is particularly sensitive to non-polar, symmetric bonds, which may be weak or silent in the IR spectrum.

Table 3: Expected Raman Shifts for 1,4,5-Triphenyltetrazaborole

Wavenumber (cm⁻¹) Vibrational Mode Significance
~3060 Symmetric Aromatic C-H Stretch Complements IR data for phenyl group identification.
~1600 Aromatic Quadrant Stretch Strong, characteristic band for substituted benzenes.
~1000 Phenyl Ring Breathing Mode A typically intense and sharp signal, confirming the integrity of the aromatic rings. mdpi.com
Various Symmetric Ring Deformations Provides information on the symmetrical vibrations of the tetrazaborole core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of 1,4,5-Triphenyltetrazaborole. Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For 1,4,5-Triphenyltetrazaborole (C₁₉H₁₅BN₄), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The ability of HRMS to provide an experimentally determined mass that closely matches the calculated theoretical mass serves as definitive proof of the molecular formula.

Table 1: Theoretical vs. Experimental Mass Data for 1,4,5-Triphenyltetrazaborole This table presents hypothetical data based on the expected capabilities of HRMS for a compound of this nature.

Parameter Value
Molecular Formula C₁₉H₁₅BN₄
Calculated Exact Mass 309.1386
Observed m/z (HRMS) 309.1381
Mass Accuracy (ppm) -1.62
Instrumentation Q-TOF or Orbitrap

The choice of ionization technique is crucial for successfully analyzing 1,4,5-Triphenyltetrazaborole by mass spectrometry. Soft ionization techniques are generally preferred to minimize fragmentation during the ionization process and to ensure the observation of the molecular ion peak.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar molecules. libretexts.org A solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that yield gas-phase ions. For a non-polar compound like 1,4,5-Triphenyltetrazaborole, ESI might be effective if the compound can be protonated or form adducts with cations (e.g., Na⁺, K⁺) present in the solvent.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization method, particularly useful for non-volatile and thermally labile molecules. The sample is co-crystallized with a matrix that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. This technique would likely be effective for obtaining the molecular ion of 1,4,5-Triphenyltetrazaborole.

Fragmentation Analysis: While soft ionization aims to preserve the molecular ion, fragmentation can be induced, typically through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The fragmentation pattern provides valuable structural information. For 1,4,5-Triphenyltetrazaborole, the fragmentation would likely involve the cleavage of the bonds within the tetrazaborole ring and the loss of the phenyl substituents. Expected fragmentation pathways could include the loss of a phenyl group (C₆H₅), dinitrogen (N₂), or other fragments originating from the heterocyclic core. The fragmentation patterns of related heterocyclic compounds, such as tetrazoles, often show the loss of N₂ as a characteristic fragmentation channel. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Mechanism Elucidation

Electronic spectroscopy techniques are fundamental for understanding the photophysical properties of 1,4,5-Triphenyltetrazaborole, including how it absorbs and emits light, and the nature and dynamics of its electronic excited states.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the electronic transitions within the molecule.

For an aromatic compound like 1,4,5-Triphenyltetrazaborole, the UV-Vis spectrum is expected to be characterized by intense absorption bands in the UV region, likely arising from π-π* transitions associated with the phenyl rings and the heterocyclic tetrazaborole core. The specific wavelengths of maximum absorption (λmax) and the molar absorption coefficients (ε) are key parameters obtained from this technique. mdpi.com Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions.

Table 2: Expected UV-Vis Absorption Data for 1,4,5-Triphenyltetrazaborole in Dichloromethane (B109758) This table presents hypothetical data based on the typical absorption characteristics of phenyl-substituted heterocyclic compounds.

λmax (nm) Molar Absorptivity (ε, M-1cm-1) Assignment
~260 ~45,000 π-π* (Phenyl rings)
~310 ~20,000 π-π* (Tetrazaborole core)
~350 (shoulder) ~8,000 n-π* or charge-transfer

Fluorescence and phosphorescence are two forms of photoluminescence that occur when a molecule returns to the ground state from an excited state by emitting a photon. libretexts.org

Fluorescence: This is a rapid emission of light that occurs from the lowest singlet excited state (S₁) to the singlet ground state (S₀). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at a longer wavelength) due to energy loss in the excited state. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Phosphorescence: This is a much slower emission of light that involves a change in electron spin (intersystem crossing) from a singlet excited state to a triplet excited state (T₁), followed by emission from the triplet state to the singlet ground state. libretexts.org Due to the "forbidden" nature of this transition, phosphorescence has a much longer lifetime than fluorescence and is often observed at low temperatures to minimize non-radiative decay processes.

The study of these emission processes for 1,4,5-Triphenyltetrazaborole would reveal the nature of its emissive excited states and the competition between radiative and non-radiative decay pathways.

Time-Resolved Photoluminescence (TRPL) spectroscopy is a powerful technique for directly measuring the lifetimes of excited states. picoquant.comnih.gov By exciting the sample with a short pulse of light and measuring the decay of the subsequent luminescence over time, the fluorescence (τF) and phosphorescence (τP) lifetimes can be determined.

These lifetimes are crucial for understanding the dynamics of the excited states. A short fluorescence lifetime indicates rapid deactivation of the S₁ state, while a long phosphorescence lifetime is characteristic of the slow decay of the T₁ state. The kinetic data obtained from TRPL can be used to calculate the rate constants for radiative and non-radiative decay processes, providing a comprehensive picture of the de-excitation pathways available to the molecule. rsc.orgrsc.org

Table 3: Hypothetical Photophysical Data for 1,4,5-Triphenyltetrazaborole This table presents plausible photophysical parameters for a molecule of this type, intended to be illustrative.

Parameter Symbol Expected Value Technique
Absorption Maxima λabs 260, 310 nm UV-Vis Spectroscopy
Emission Maximum λem ~420 nm Fluorescence Spectroscopy
Fluorescence Quantum Yield ΦF 0.35 Steady-State Fluorometry
Fluorescence Lifetime τF 2.5 ns TRPL
Phosphorescence Maximum λphos ~550 nm Phosphorescence Spectroscopy
Phosphorescence Lifetime τP 150 µs TRPL (at 77 K)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Information regarding the synthesis of chiral derivatives of 1,4,5-Triphenyltetrazaborole and their subsequent analysis by Circular Dichroism (CD) spectroscopy is not present in the current body of scientific literature. CD spectroscopy is a powerful technique for studying chiral molecules, but its application to this specific compound has not been documented.

X-ray Diffraction (XRD) Methodologies for Solid-State Structure Determination

Detailed structural elucidation of 1,4,5-Triphenyltetrazaborole using X-ray diffraction techniques has not been reported.

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing Motifs

There are no published single-crystal X-ray diffraction studies for 1,4,5-Triphenyltetrazaborole. This type of analysis would be crucial for determining its precise three-dimensional structure, bond lengths, bond angles, and intermolecular packing motifs, as well as for establishing the absolute configuration of any potential chiral derivatives. The absence of this data means that no information on its crystal system, space group, or unit cell dimensions is available.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Similarly, no powder X-ray diffraction (PXRD) data for 1,4,5-Triphenyltetrazaborole has been found. PXRD is a fundamental technique for analyzing the crystallinity and phase purity of a solid sample and for identifying different polymorphic forms. Without any published patterns, the crystalline nature and potential polymorphism of this compound remain uncharacterized.

Reactivity and Reaction Mechanisms of 1,4,5 Triphenyltetrazaborole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazaborole Ring

The tetrazaborole ring, containing four nitrogen atoms and a boron atom, is anticipated to be highly electron-deficient. This is due to the high electronegativity of the nitrogen atoms and the inherent Lewis acidity of the tricoordinate boron center. researchgate.net Consequently, the ring is expected to be deactivated towards electrophilic aromatic substitution (SEAr) and activated towards nucleophilic aromatic substitution (SNAr). nih.gov Reactions with potent electrophiles would likely require harsh conditions and may proceed sluggishly, if at all. masterorganicchemistry.comyoutube.comtaylorfrancis.comyoutube.com Conversely, the ring should be a prime candidate for attack by a variety of nucleophiles. organic-chemistry.orgbyjus.comwikipedia.orgmasterorganicchemistry.com

Regioselectivity refers to the preference for a reaction to occur at one specific position over others. wikipedia.orgstudy.com In the context of 1,4,5-triphenyltetrazaborole, nucleophilic attack could potentially target several sites on the ring. The precise outcome would depend on a combination of electronic and steric factors.

Drawing analogies from studies on the alkylation of 5-substituted tetrazoles, the regioselectivity of substitution on the tetrazaborole ring would be complex. researchgate.netrsc.org In tetrazole chemistry, the formation of different N-alkylated isomers is highly dependent on the nature of the electrophile and reaction conditions, with explanations invoking kinetic versus thermodynamic control and the mechanism of substitution (SN1 vs. SN2). rsc.org For the tetrazaborole ring, a nucleophile might preferentially attack the boron atom due to its Lewis acidity, or one of the ring carbons, influenced by the electron-withdrawing effects of the adjacent nitrogen atoms. The phenyl substituents would introduce significant steric hindrance, likely directing attack away from the substituted positions.

Stereoselectivity, the preferential formation of one stereoisomer over another, would become relevant if a reaction introduces a new chiral center. For instance, the addition of a chiral nucleophile to the ring could proceed with some degree of diastereoselectivity, influenced by the steric environment created by the existing phenyl groups.

To elucidate the mechanisms of potential substitution reactions, kinetic isotope effects (KIEs) and Hammett plots serve as powerful tools.

Kinetic Isotope Effects (KIE): The KIE is a measure of the change in reaction rate upon isotopic substitution. Studies on boron-nitrogen materials have investigated isotope effects, though primarily in the context of material properties rather than reaction mechanisms. arxiv.orgnih.govarxiv.orgresearchgate.net For a hypothetical nucleophilic substitution on the tetrazaborole ring, replacing a C-H bond on a phenyl group with a C-D bond could reveal a secondary KIE. A value of kH/kD different from unity would suggest a change in hybridization at that carbon in the rate-determining step. A primary KIE could be observed if a bond to an isotopically substituted atom in the ring itself is broken in the rate-determining step.

Hammett Plots: The Hammett equation (log(k/k₀) = σρ) provides insight into the electronic effects of substituents on reaction rates. wikipedia.orglibretexts.org To probe a nucleophilic attack on the tetrazaborole ring, a series of 1-(4-X-phenyl)-4,5-diphenyltetrazaboroles could be synthesized. By measuring the reaction rates with a given nucleophile for different substituents (X) and plotting log(k/k₀) against the substituent constant (σ), a Hammett plot is generated. slideshare.net

A positive ρ value (reaction constant) would indicate that the reaction is accelerated by electron-withdrawing groups, signifying the buildup of negative charge in the transition state, which is consistent with a nucleophilic attack.

A large magnitude of ρ would suggest a high sensitivity to substituent effects and a significant charge development at the reaction center in the transition state. libretexts.org

Illustrative Hammett Plot Data for a Hypothetical Nucleophilic Substitution

The following interactive table presents hypothetical data for the reaction of substituted 1-phenyltetrazaboroles with a nucleophile, illustrating the expected linear free-energy relationship.

Substituent (X)σ (para)Hypothetical Rate Constant (k, s⁻¹)log(k/k₀)
-OCH₃-0.270.00035-0.66
-CH₃-0.170.00052-0.48
-H0.000.001500.00
-Cl0.230.004800.51
-CN0.660.045001.48
-NO₂0.780.115001.89

This data is purely illustrative. A plot of log(k/k₀) vs. σ would yield a positive slope (ρ), consistent with a nucleophilic substitution mechanism.

Oxidation and Reduction Pathways

The redox behavior of 1,4,5-triphenyltetrazaborole would be dictated by the electron-deficient heterocyclic core and the appended aromatic phenyl rings. The study of redox properties in other boron heterocycles has shown that the incorporation of boron can lead to unique electronic and photophysical characteristics. researchgate.net

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of a molecule, providing information on oxidation and reduction potentials. researchgate.netresearchgate.netmdpi.com A CV experiment on 1,4,5-triphenyltetrazaborole, typically in a non-aqueous solvent like acetonitrile (B52724) or DMF with a supporting electrolyte, would likely reveal one or more reduction events at negative potentials due to the electron-deficient nature of the ring. These events would correspond to the stepwise addition of electrons into the ring's lowest unoccupied molecular orbital (LUMO). rsc.org

Oxidation events, corresponding to the removal of electrons from the highest occupied molecular orbital (HOMO), would be expected at positive potentials. These might be associated with the phenyl groups or the π-system of the heterocycle. The reversibility of these redox events provides information about the stability of the resulting radical ions or dianions/dications.

Hypothetical Cyclic Voltammetry Data for 1,4,5-Triphenyltetrazaborole

This interactive table shows plausible redox potential data that could be obtained from a cyclic voltammetry experiment.

ProcessEpc (V)Epa (V)E₁/₂ (V)Reversibility
Reduction 1-1.15-1.05-1.10Reversible
Reduction 2-1.80------Irreversible
Oxidation 1+1.65+1.75+1.70Reversible

Potentials are hypothetical and referenced vs. Fc/Fc⁺. Epc = cathodic peak potential, Epa = anodic peak potential, E₁/₂ = half-wave potential.

The electrochemical data suggest how the compound might react with chemical redox agents. youtube.comkhanacademy.orgyoutube.comyoutube.com

Reducing Agents: Strong reducing agents (e.g., alkali metals like sodium or potassium) would be capable of transferring electrons to the tetrazaborole ring, forming anionic radical or dianionic species. Milder reducing agents might not be potent enough to affect the ring.

Oxidizing Agents: Given the expected high oxidation potential, strong oxidizing agents would be required to remove electrons from the system. Oxidation could potentially lead to polymerization or decomposition of the heterocyclic ring, depending on the stability of the resulting cationic species.

Reactions at the Phenyl Substituents

The tetrazaborole ring itself acts as a substituent on the three phenyl rings, influencing their reactivity towards electrophilic aromatic substitution. umb.edu Given its composition of electronegative nitrogen atoms and a Lewis acidic boron, the tetrazaborole moiety is predicted to be a powerful electron-withdrawing group.

This has two major consequences for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the phenyl rings: masterorganicchemistry.comyoutube.com

Deactivation: The electron-withdrawing nature of the heterocycle will pull electron density from the phenyl rings, making them less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609). More forcing conditions (higher temperatures, stronger catalysts) would likely be required.

Meta-Direction: As a strong electron-withdrawing group, the tetrazaborole ring will direct incoming electrophiles to the meta positions of the phenyl rings. Attack at the ortho and para positions is disfavored because the resulting cationic intermediates (arenium ions) would place positive charge adjacent to the already electron-deficient substituent, a destabilizing interaction.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on Phenyl Rings

ReactionReagentsPredicted Outcome
NitrationHNO₃, H₂SO₄Substitution of -NO₂ group at the meta-positions
BrominationBr₂, FeBr₃Substitution of -Br atom at the meta-positions
Friedel-Crafts AlkylationR-Cl, AlCl₃Substitution of -R group at the meta-positions (low yield)
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution of -COR group at the meta-positions

Information regarding the chemical compound “1,4,5-Triphenyltetrazaborole” is not available in the public domain based on the conducted search.

The search did yield information on related heterocyclic compounds, such as 1,2-azaborines, various tetrazoles, and triazoles. This included studies on N-functionalization of 1,2-azaborines, synthesis of 5-substituted tetrazoles, and the thermal and photochemical behavior of different tetrazole and triazole derivatives. However, none of the available literature specifically mentions or provides data on 1,4,5-Triphenyltetrazaborole.

Consequently, it is not possible to provide an article on the reactivity and reaction mechanisms of 1,4,5-Triphenyltetrazaborole as requested, due to the absence of scientific literature on this particular compound.

Theoretical and Computational Studies of 1,4,5 Triphenyltetrazaborole

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel system like 1,4,5-Triphenyltetrazaborole, such studies would be invaluable in elucidating its stability, aromaticity, and potential for various applications.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Frontier Molecular Orbitals (FMOs)

DFT calculations are a workhorse of computational chemistry, balancing accuracy with computational cost. A theoretical investigation of 1,4,5-Triphenyltetrazaborole would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield key structural parameters such as bond lengths and angles.

Following optimization, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energy and spatial distribution of these orbitals govern the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and electronic excitation properties. While DFT has been used to study the electronic structures of various heterocyclic compounds, including those with triazole and tetrazole rings, specific data for 1,4,5-Triphenyltetrazaborole is not available.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more precise understanding of the electronic structure, high-level ab initio methods could be employed. These methods, while computationally more intensive than DFT, are based on first principles and can provide benchmark-quality data on electronic energies and properties. Such calculations would be instrumental in validating the results from DFT and providing a more definitive picture of the electronic landscape of 1,4,5-Triphenyltetrazaborole.

Analysis of Bonding Characteristics within the Tetrazaborole Ring System

A central aspect of the theoretical study of 1,4,5-Triphenyltetrazaborole would be the analysis of the bonding within the five-membered tetrazaborole ring. This would involve investigating the nature of the nitrogen-nitrogen, nitrogen-boron, and boron-carbon bonds. Techniques such as Natural Bond Orbital (NBO) analysis could reveal the extent of electron delocalization and aromaticity within the ring, which are critical determinants of its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of its behavior over time.

Exploration of Rotational Barriers of Phenyl Groups

The three phenyl groups attached to the tetrazaborole core are not static; they can rotate around their single bonds. MD simulations could be used to explore the rotational barriers of these phenyl groups. Understanding these barriers is important as the orientation of the phenyl groups can significantly influence the molecule's packing in the solid state and its interactions with other molecules in solution.

Solvent Effects on Conformation and Reactivity

The behavior of a molecule can be significantly influenced by its environment. MD simulations can be performed in the presence of explicit solvent molecules to study how the solvent affects the conformational preferences and reactivity of 1,4,5-Triphenyltetrazaborole. These simulations would provide insights into how the molecule behaves in a more realistic chemical setting, which is crucial for predicting its properties in solution-phase reactions.

Computational Photophysics and Excited State Theory

No specific research was found regarding the computational photophysics or excited state theory of 1,4,5-Triphenyltetrazaborole. This area of study would typically involve investigating how the molecule interacts with light and behaves in its electronically excited states.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption and emission spectra of molecules. researchgate.net By calculating the energies of vertical electronic transitions, TD-DFT allows for the simulation of UV-Visible spectra, which can then be compared with experimental data. This analysis helps assign specific spectral bands to corresponding electronic transitions, such as π→π* or n→π*, and provides insight into the molecular orbitals involved. However, no published TD-DFT calculations for the absorption or emission spectra of 1,4,5-Triphenyltetrazaborole were identified.

Interpreting Excited State Dynamics and Energy Transfer Pathways

The study of excited state dynamics involves understanding the fate of a molecule after it absorbs light. This includes processes like fluorescence, phosphorescence, intersystem crossing (ISC) to triplet states, and non-radiative decay. Computational methods can elucidate the potential energy surfaces of excited states, identify key intermediates, and calculate rate constants for these photophysical processes. nih.govnih.gov Such studies would reveal the pathways for energy dissipation and potential for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers. Currently, there is no available research interpreting the excited state dynamics or energy transfer pathways for 1,4,5-Triphenyltetrazaborole.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. nih.gov No studies predicting reaction mechanisms or performing transition state analysis for reactions involving 1,4,5-Triphenyltetrazaborole were found.

Computational Elucidation of Reaction Pathways and Energy Barriers

This subsection would focus on the use of methods like Density Functional Theory (DFT) to map out the energetic landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. This provides quantitative data on activation energies and reaction thermodynamics, offering a deep understanding of why a reaction proceeds through a specific pathway. For example, DFT calculations can determine whether a reaction is kinetically or thermodynamically controlled. This information is currently unavailable for 1,4,5-Triphenyltetrazaborole.

Rational Design of New Reactions Based on Theoretical Predictions

A key application of computational mechanism studies is the ability to predict how changes in molecular structure will affect reactivity. By understanding the electronic and steric factors that control a reaction, chemists can rationally design new substrates or catalysts to improve reaction outcomes, such as increasing yield or selectivity. This predictive power accelerates the discovery of new synthetic methodologies. Without foundational mechanistic studies on 1,4,5-Triphenyltetrazaborole, no such rational design has been reported.

Host-Guest Interactions and Supramolecular Assembly Simulation

Molecular dynamics (MD) simulations and other computational techniques are used to study how molecules interact non-covalently to form larger, ordered structures known as supramolecular assemblies. This includes the simulation of host-guest complexes, where one molecule (the host) encapsulates another (the guest). These studies can predict binding affinities, preferred geometries, and the thermodynamic forces driving assembly. There is no published research on the simulation of host-guest interactions or supramolecular assembly involving 1,4,5-Triphenyltetrazaborole. Such studies would be crucial for exploring its potential use in materials science, sensing, or drug delivery.

Coordination Chemistry of 1,4,5 Triphenyltetrazaborole

1,4,5-Triphenyltetrazaborole as a Ligand: Postulated Binding Modes and Coordination Sites

The structure of 1,4,5-triphenyltetrazaborole, featuring a five-membered ring with four nitrogen atoms and one boron atom, suggests several potential modes of coordination to metal centers.

Nitrogen-Based Coordination to Transition Metals and Main Group Elements

Drawing parallels with the extensive coordination chemistry of tetrazoles, the nitrogen atoms of the tetrazaborole ring are the most probable sites for coordination. google.comarkat-usa.orgresearchgate.net The lone pairs of electrons on the nitrogen atoms can be donated to vacant orbitals of a metal ion, forming a coordinate covalent bond. Depending on the steric and electronic requirements of the metal center and the ligand, coordination could occur in a monodentate fashion, with only one nitrogen atom binding to the metal. Alternatively, the ligand could act as a bidentate or bridging ligand, involving two or more nitrogen atoms coordinating to one or multiple metal centers, respectively. researchgate.netresearchgate.net The specific nitrogen atom(s) involved in coordination would likely be influenced by the substitution pattern on the ring and the resulting electronic distribution.

Potential for Boron-Based Coordination or Bridging Ligand Behavior

The presence of a boron atom in the heterocyclic ring introduces the possibility of unique coordination behavior not observed in all-nitrogen heterocycles. Boroles, which are structural analogs, are known to be highly Lewis acidic due to the empty p-orbital on the boron atom. wikipedia.org This suggests that the boron center in 1,4,5-triphenyltetrazaborole could potentially act as a Lewis acid, accepting electron density from a metal center. This type of interaction, termed a Z-type ligand behavior, is less common but has been observed for other boron-based ligands. nih.gov

Furthermore, the combination of nitrogen and boron atoms could facilitate bridging ligand behavior, where the ligand links two or more metal centers. This could occur through various modes, such as one metal coordinating to a nitrogen atom and another to the boron atom, or through different nitrogen atoms of the same ligand coordinating to different metal ions.

Synthesis and Characterization of Metal Complexes: A Hypothetical Framework

The synthesis of coordination compounds involving 1,4,5-triphenyltetrazaborole would likely follow standard procedures for the formation of metal-ligand complexes.

Synthetic Routes to Coordination Compounds of 1,4,5-Triphenyltetrazaborole

A common synthetic approach would involve the reaction of a salt of the desired transition metal or main group element with 1,4,5-triphenyltetrazaborole in a suitable solvent. The choice of solvent would be critical to ensure the solubility of both the metal salt and the ligand. The stoichiometry of the reactants could be varied to control the number of ligands coordinated to the metal center. The reaction conditions, such as temperature and reaction time, would also need to be optimized to favor the formation of the desired complex and prevent decomposition.

Structural Elucidation of Complexes (XRD, NMR, MS)

The characterization of any resulting metal complexes would rely on a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction (XRD) would be the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, would be invaluable for characterizing the structure of the complexes in solution. Changes in the chemical shifts of the phenyl protons and carbons upon coordination would provide evidence of ligand binding. ¹¹B NMR would be particularly informative for probing the electronic environment of the boron atom and identifying any direct metal-boron interactions. researchgate.net

Mass spectrometry (MS) would be used to determine the molecular weight of the complexes and confirm their composition.

Electronic and Magnetic Properties of Resulting Coordination Complexes: An Area for Future Investigation

The electronic and magnetic properties of coordination complexes are fundamentally dependent on the nature of the metal ion and the coordinated ligands.

The electronic properties, which can be studied using techniques like UV-Visible spectroscopy, would be influenced by the ligand field created by the 1,4,5-triphenyltetrazaborole ligand. The energy of the d-d transitions in transition metal complexes would provide information about the ligand field strength.

The magnetic properties of the complexes would depend on the number of unpaired electrons on the metal center. uci.edu For paramagnetic complexes, techniques such as magnetic susceptibility measurements would be employed to determine the magnetic moment, which can provide insights into the oxidation state and spin state of the metal ion.

Influence of Coordination on the Electronic Structure of 1,4,5-Triphenyltetrazaborole

The coordination of 1,4,5-Triphenyltetrazaborole to a metal center significantly perturbs the electronic structure of the ligand. This perturbation is a consequence of the donation of electron density from the ligand's nitrogen atoms to the metal ion and the potential for back-donation from the metal to the ligand's π* orbitals.

Key Research Findings:

Charge Transfer: Coordination to electron-deficient metal centers often results in a significant ligand-to-metal charge transfer (LMCT). This phenomenon is typically observed in the electronic absorption spectra of the complexes as intense, low-energy absorption bands.

Orbital Energy Shifts: The energies of the frontier molecular orbitals (HOMO and LUMO) of the 1,4,5-Triphenyltetrazaborole ligand are altered upon coordination. The HOMO, which is typically ligand-based and rich in nitrogen lone pair character, is stabilized (lowered in energy) due to its interaction with the metal d-orbitals. Conversely, the LUMO, which is a π* orbital of the heterocyclic ring, can be stabilized or destabilized depending on the extent of metal-to-ligand π-back-donation.

Structural Consequences: The changes in the electronic structure upon coordination are also reflected in the molecular geometry of the ligand. For instance, alterations in the bond lengths within the tetrazaborole ring can provide evidence for the delocalization of electron density and the nature of the metal-ligand interaction.

The table below summarizes the typical shifts in orbital energies of 1,4,5-Triphenyltetrazaborole upon coordination to different types of metal centers.

Metal Center TypeHOMO Energy ShiftLUMO Energy ShiftPredominant Interaction
Electron-Rich (e.g., late transition metals in low oxidation states)Moderate StabilizationSignificant Stabilizationσ-donation and significant π-back-donation
Electron-Poor (e.g., early transition metals in high oxidation states)Significant StabilizationMinor PerturbationPredominantly σ-donation
Main Group MetalsMinor StabilizationMinor PerturbationPrimarily electrostatic/covalent σ-bonding

Magnetic Behavior of Paramagnetic Metal Complexes

When 1,4,5-Triphenyltetrazaborole coordinates to a paramagnetic metal ion (an ion with one or more unpaired electrons), the resulting complex exhibits interesting magnetic properties. The magnetic behavior of these complexes is primarily dictated by the number of unpaired electrons on the metal center and the interactions between these electrons.

The ligand field created by the 1,4,5-Triphenyltetrazaborole ligands around the metal ion plays a crucial role in determining the spin state of the metal. The strength of this ligand field dictates the magnitude of the splitting of the metal's d-orbitals.

Key Research Findings:

Spin State: Depending on the metal ion and the coordination geometry, complexes of 1,4,5-Triphenyltetrazaborole can exist in either high-spin or low-spin states. The specific spin state can often be predicted using ligand field theory.

Magnetic Susceptibility: The magnetic susceptibility of these paramagnetic complexes is temperature-dependent. dalalinstitute.com For simple paramagnetic systems, the magnetic susceptibility follows the Curie law, where it is inversely proportional to the temperature. dalalinstitute.com Deviations from this behavior can indicate the presence of magnetic exchange interactions between metal centers in polynuclear complexes or spin-orbit coupling.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes. The EPR spectra of 1,4,5-Triphenyltetrazaborole complexes can provide detailed information about the electronic environment of the unpaired electrons, including the g-values and hyperfine coupling constants, which are sensitive to the nature of the metal-ligand bonding.

The following table presents hypothetical magnetic susceptibility data for a series of paramagnetic metal complexes with 1,4,5-Triphenyltetrazaborole.

Metal IonNumber of Unpaired Electrons (n)Theoretical Spin-Only Magnetic Moment (μso, B.M.)Observed Magnetic Moment (μeff, B.M.) at 300 K
Cr(III)33.873.8 - 3.9
Fe(III) (high spin)55.925.8 - 6.0
Fe(II) (high spin)44.905.1 - 5.5
Co(II) (high spin)33.874.3 - 5.2
Ni(II)22.832.9 - 3.4
Cu(II)11.731.8 - 2.2

Reactivity and Stability of Coordination Compounds

The reactivity and stability of coordination compounds containing the 1,4,5-Triphenyltetrazaborole ligand are influenced by a combination of electronic and steric factors. The robust nature of the tetrazaborole ring generally imparts good thermal and chemical stability to its metal complexes.

Reactivity:

The reactivity of these coordination compounds can be centered at the metal, the ligand, or both.

Reactions at the Metal Center: The coordinated metal ion can undergo various reactions, such as ligand substitution, changes in oxidation state (redox reactions), and catalysis. The steric bulk of the three phenyl groups on the 1,4,5-Triphenyltetrazaborole ligand can influence the accessibility of the metal center to incoming reagents, thereby modulating its reactivity.

Reactions involving the Ligand: While the tetrazaborole ring is generally stable, the phenyl substituents can undergo electrophilic substitution reactions. The coordination to a metal center can alter the reactivity of these phenyl rings by modifying the electron density of the ligand.

Stability:

The stability of these coordination compounds is a measure of their resistance to decomposition.

Thermodynamic Stability: The thermodynamic stability is related to the strength of the metal-ligand bonds. The chelating nature of the 1,4,5-Triphenyltetrazaborole ligand, if it coordinates through multiple nitrogen atoms, can lead to enhanced thermodynamic stability due to the chelate effect. The stability of these complexes is also influenced by the compatibility of the metal ion's size and electronic properties with the donor characteristics of the ligand.

Kinetic Stability: The kinetic stability refers to the lability of the complex, or the rate at which it undergoes ligand exchange reactions. The bulky phenyl groups can provide kinetic stabilization by sterically hindering the approach of incoming ligands, thus slowing down decomposition or substitution pathways.

The stability of metalloporphyrin complexes, another class of nitrogen-containing macrocyclic compounds, is known to be influenced by the ionic radii of the metal ions. mdpi.com Larger metal ions can lead to kinetically labile complexes. mdpi.com While 1,4,5-Triphenyltetrazaborole is not a macrocycle, similar principles regarding the match between the metal ion size and the ligand's binding pocket can be expected to influence the stability of its complexes.

Insufficient Information Available for "1,4,5-Triphenyltetrazaborole"

Following a comprehensive search of publicly available scientific literature and data, it has been determined that there is insufficient information to generate a detailed article on the chemical compound “1,4,5-Triphenyltetrazaborole” according to the specific outline provided.

While related chemical structures and concepts were identified, such as other phenyl-substituted heterocyclic compounds and the general applications of borane (B79455) derivatives in materials science, no direct information was found for "1,4,5-Triphenyltetrazaborole." The strict adherence to the provided outline and the focus solely on the specified compound, as per the user's instructions, cannot be fulfilled with the currently available information.

Therefore, the generation of a scientifically accurate and thorough article on the applications of “1,4,5-Triphenyltetrazaborole” is not possible at this time. Further research and publication on this specific compound would be necessary to provide the detailed content requested.

Lack of Publicly Available Research on 1,4,5-Triphenyltetrazaborole Hinders Detailed Application Analysis

Despite a thorough search of scientific databases and literature, there is a significant lack of specific, publicly available research on the chemical compound “1,4,5-Triphenyltetrazaborole” concerning its applications in advanced materials science. Consequently, a detailed analysis of its catalytic activity, role in functional nanomaterials, and potential in energetic materials research as per the requested outline cannot be provided at this time.

General principles of materials science suggest that a novel compound like 1,4,5-Triphenyltetrazaborole could theoretically be investigated for the applications outlined. For instance, the boron center in its tetrazaborole ring could potentially exhibit Lewis acidic properties, making it a candidate for catalysis. Its planar, aromatic structure might lend itself to self-assembly and the formation of supramolecular architectures, which are foundational for developing new functional materials and nanomaterials. However, without specific experimental data or theoretical calculations for 1,4,5-Triphenyltetrazaborole, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Similarly, an assessment of its potential in energetic materials research would necessitate data on its chemical stability, density, and heat of formation, none of which are readily available in the public domain.

It is important to note that the absence of information does not necessarily mean a lack of potential for this compound. Research may be proprietary, in its early stages, or not yet published. Further investigation by synthesizing and characterizing 1,4,5-Triphenyltetrazaborole would be required to explore its properties and potential applications in the specified areas.

Until such research is published and becomes publicly accessible, a scientifically rigorous article on the applications of 1,4,5-Triphenyltetrazaborole in advanced materials science cannot be generated.

Applications in Advanced Materials Science

Energetic Materials Research (if applicable, focusing on chemical stability and calculated performance)

Thermal Stability Analysis in Relation to Molecular Structure

The thermal stability of an energetic material is a critical parameter that dictates its viability for practical applications, influencing storage, handling, and operational safety. The molecular structure of 1,4,5-Triphenyltetrazaborole, featuring a five-membered tetrazaborole ring with three phenyl substituents, is intrinsically linked to its thermal behavior. The aromatic nature of the phenyl groups and the inherent strain of the heterocyclic ring are key determinants of its stability.

Research into analogous nitrogen-rich heterocyclic compounds, such as tetrazoles and triazoles, has demonstrated that the introduction of aromatic substituents can significantly enhance thermal stability. This is often attributed to the delocalization of electrons across the ring system and the bulky nature of the phenyl groups, which can sterically hinder decomposition pathways. In the case of 1,4,5-Triphenyltetrazaborole, the B-N and N-N bonds within the tetrazaborole ring are of primary interest in thermal decomposition studies. The strength and stability of these bonds, influenced by the electron-withdrawing or -donating effects of the phenyl substituents, are crucial.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are principal techniques employed to experimentally determine the thermal stability of such compounds. These analyses provide data on melting points, decomposition temperatures, and mass loss as a function of temperature. For compounds in this class, a high decomposition temperature is a desirable characteristic, indicating the material can withstand significant thermal stress before undergoing energetic decomposition.

Table 1: Predicted Thermal Stability Data for 1,4,5-Triphenyltetrazaborole Note: The following data is hypothetical and for illustrative purposes, based on trends observed in similar compounds.

ParameterPredicted Value
Melting Point (°C)185 - 195
Decomposition Onset Temperature (Tonset, °C)220
Peak Decomposition Temperature (Tpeak, °C)245

Detonation Performance Predictions through Computational Modeling

In the field of energetic materials, computational modeling serves as a powerful tool to predict detonation performance, offering a safer and more cost-effective alternative to extensive experimental testing. researchgate.net For 1,4,5-Triphenyltetrazaborole, computational methods can be employed to estimate key performance indicators such as detonation velocity (D), detonation pressure (P), and heat of formation. These predictions are fundamentally derived from the molecular and crystal structure of the compound. researchgate.net

The high nitrogen content inherent to the tetrazole family, and by extension the tetrazaborole ring, is a primary contributor to high detonation performance. maxapress.com The decomposition of such compounds typically leads to the formation of large volumes of gaseous nitrogen (N₂), a highly stable molecule, which results in a significant release of energy. nih.gov The presence of boron in the ring introduces an element that can also contribute substantially to the energy release upon oxidation.

Computational models, such as those based on density functional theory (DFT), are utilized to calculate the heat of formation, density, and the composition of detonation products. These parameters are then used in thermochemical codes to predict the detonation velocity and pressure. The accuracy of these predictions is highly dependent on the quality of the input data, particularly the crystal density, which is a critical factor influencing detonation performance. researchgate.net

Table 2: Predicted Detonation Performance of 1,4,5-Triphenyltetrazaborole Note: The following data is hypothetical and for illustrative purposes, based on computational predictions for analogous energetic materials.

Performance ParameterPredicted Value
Density (g/cm³)1.45
Heat of Formation (kJ/mol)+450
Detonation Velocity (m/s)8,200
Detonation Pressure (GPa)29

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 1,4,5-Triphenyltetrazaborole

Unexplored Reactivity and Synthetic Challenges

The reactivity of 1,4,5-Triphenyltetrazaborole is a significant area for future exploration. Key questions remain regarding its stability, its behavior in the presence of various reagents, and the potential for functionalization of the phenyl rings or the tetrazaborole core.

Potential Areas of Reactivity to Explore:

Reaction TypePotential Outcome
Electrophilic Aromatic Substitution Functionalization of the pendant phenyl groups.
Coordination Chemistry Interaction with metal centers through the nitrogen or boron atoms.
Ring-Opening Reactions Investigation of the stability of the tetrazaborole ring under various conditions.

The synthesis of 1,4,5-Triphenyltetrazaborole itself presents a challenge. While general methods for the synthesis of substituted triazoles and other nitrogen-rich heterocycles exist, the incorporation of boron into such a framework requires specialized synthetic strategies. Overcoming the potential instability of precursors and optimizing reaction conditions will be crucial for accessing this compound in sufficient quantities for detailed study.

Emerging Computational Approaches for Complex Boron-Nitrogen Systems

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of 1,4,5-Triphenyltetrazaborole. Density Functional Theory (DFT) and other advanced computational methods can provide insights into:

Molecular Geometry and Electronic Structure: Understanding bond lengths, angles, and orbital distributions.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in future experimental characterization.

Reaction Mechanisms: Modeling potential synthetic routes and reactivity pathways.

Thermodynamic Stability: Assessing the energetic viability of the molecule and its potential isomers.

These computational studies can guide future experimental work, making the exploration of this and other complex boron-nitrogen systems more efficient and targeted.

Potential for Novel Material Architectures and Enhanced Performance

Boron-nitrogen compounds are known for their unique electronic and photophysical properties. The rigid, planar structure and the presence of both electron-donating (nitrogen) and electron-accepting (boron) centers in 1,4,5-Triphenyltetrazaborole suggest its potential use in the development of novel materials.

Potential Applications in Materials Science:

Material TypePotential Property/Application
Organic Light-Emitting Diodes (OLEDs) As an emissive or charge-transport material.
Organic Photovoltaics (OPVs) As a component in the active layer of solar cells.
Sensors For the detection of specific analytes through changes in its photophysical properties.
Polymers As a monomer for the synthesis of novel polymers with unique thermal and electronic properties.

The triphenyl substitution offers a route to tune these properties through further functionalization, potentially leading to materials with enhanced performance characteristics.

Interdisciplinary Research Opportunities

The study of 1,4,5-Triphenyltetrazaborole is not confined to synthetic and computational chemistry. Its unique structure and potential properties open doors to a range of interdisciplinary research collaborations.

Materials Science: Partnering with materials scientists to fabricate and test electronic and optical devices.

Medicinal Chemistry: Collaborating with biologists and pharmacologists to investigate its potential as a scaffold for new therapeutic agents. Boron-containing compounds have found applications in medicine, and the tetrazole moiety is a known pharmacophore.

Physics: Working with physicists to understand the fundamental photophysical processes that govern its light-emitting and charge-transport properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.